1-(Ethylamino)propan-2-one hydrochloride
Overview
Description
1-(Ethylamino)propan-2-one hydrochloride is a synthetic compound belonging to the class of cathinones, which are structurally related to amphetamines. Cathinones are known for their stimulant properties and are often used in scientific research for their psychoactive effects. This compound is characterized by the presence of an ethylamino group attached to the second carbon of a propanone backbone, with a hydrochloride salt form to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylamino)propan-2-one hydrochloride typically involves the reaction of a suitable ketone with ethylamine. One common method is the reductive amination of acetone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The final product is often purified through recrystallization or other purification techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylamino)propan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or other amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
1-(Ethylamino)propan-2-one hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Investigated for potential therapeutic uses, although its psychoactive nature limits its application.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Ethylamino)propan-2-one hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts by increasing the release and inhibiting the reuptake of monoamines such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation and psychoactive effects.
Comparison with Similar Compounds
1-(Methylamino)propan-2-one hydrochloride: Similar structure but with a methyl group instead of an ethyl group.
1-(Dimethylamino)propan-2-one hydrochloride: Contains two methyl groups attached to the amino group.
1-(Isopropylamino)propan-2-one hydrochloride: Features an isopropyl group instead of an ethyl group.
Uniqueness: 1-(Ethylamino)propan-2-one hydrochloride is unique due to its specific ethylamino substitution, which influences its pharmacological profile and chemical reactivity. This makes it distinct from other similar compounds and valuable for specific research applications.
Biological Activity
1-(Ethylamino)propan-2-one hydrochloride, also known as ethylone, is a synthetic compound belonging to the class of β-keto phenethylamines. This compound has gained attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 215.70 g/mol
The compound exhibits a chiral center, leading to the existence of enantiomers that may have distinct biological activities.
This compound primarily acts as a monoamine transporter inhibitor. It affects the reuptake of neurotransmitters such as dopamine and norepinephrine, leading to increased extracellular levels of these neurotransmitters. This mechanism is similar to that of other psychostimulants, which can result in enhanced mood and increased energy levels.
Effects on Neurotransmission
Research has indicated that this compound can significantly influence neurotransmission by:
- Inhibiting dopamine and norepinephrine reuptake.
- Modulating serotonin levels.
- Affecting locomotor activity in animal models.
In studies involving rat models, it was observed that the S-(+)-enantiomer exhibited greater potency in enhancing locomotor activity compared to its R-(−)- counterpart, suggesting enantioselectivity in its effects on behavior and neurotransmitter dynamics .
Toxicological Studies
Toxicological assessments have shown that this compound can lead to adverse effects at high doses. These include:
- Increased heart rate and blood pressure.
- Neurotoxic effects with prolonged exposure.
- Behavioral changes indicative of stimulant use.
A study highlighted that while low doses may enhance cognitive functions, higher doses resulted in neurotoxicity and other harmful effects .
Antioxidant and Anticancer Potential
Emerging research has also explored the antioxidant properties of derivatives related to this compound. Some derivatives demonstrated significant antioxidant activity, surpassing traditional antioxidants like ascorbic acid in specific assays .
Comparative Analysis with Other Compounds
Compound Name | Mechanism of Action | Potency (Dopamine Reuptake Inhibition) | Toxicity Level |
---|---|---|---|
1-(Ethylamino)propan-2-one HCl | Monoamine transporter inhibition | High (S-enantiomer more potent) | Moderate to High |
α-PVP | Similar to ethylone | High | High |
Methylone | Monoamine transporter inhibition | Moderate | Moderate |
This table illustrates the comparative biological activities and toxicity levels of this compound against other similar compounds.
Properties
IUPAC Name |
1-(ethylamino)propan-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-3-6-4-5(2)7;/h6H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQNOZRIXLKCBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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